Bisoprolol

Catalog No.
S561467
CAS No.
66722-44-9
M.F
C18H31NO4
M. Wt
325.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisoprolol

CAS Number

66722-44-9

Product Name

Bisoprolol

IUPAC Name

1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol

Molecular Formula

C18H31NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3

InChI Key

VHYCDWMUTMEGQY-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O

Solubility

In water, 2.24X10+3 mg/L at 25 °C (est)
7.07e-02 g/L

Synonyms

Bisoprolol, Bisoprolol Fumarate, Bisoprolol Fumarate (1:1) Salt, (+-)-Isomer, Bisoprolol Fumarate (2:1) Salt, (+-)-Isomer, Bisoprolol Hydrochloride, Bisoprolol Methanesulfonate Salt, Bisoprolol, (+-)-Isomer, Bisoprolol, (-)-Isomer, Bisoprolol, Fumarate (1:1) Salt, Bisoprolol, Fumarate (2:1) Salt, CL 297939, CL-297939, CL297939, Concor, EMD 33512, EMD-33512, EMD33512, Fumarate, Bisoprolol, Hydrochloride, Bisoprolol

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O

Bisoprolol as a Beta-Blocker in Hypertension:

Bisoprolol is a beta-blocker medication, meaning it blocks the action of the hormone adrenaline (epinephrine) on specific receptors in the heart and blood vessels. This action leads to several effects beneficial in managing hypertension (high blood pressure):

  • Reduces heart rate: By blocking beta-1 receptors, bisoprolol slows down the heart rate, allowing the heart to pump blood with less force, consequently lowering blood pressure .
  • Reduces renin secretion: Beta-1 receptors also exist in the kidneys. Blocking them with bisoprolol reduces the release of renin, a hormone involved in regulating blood pressure, ultimately contributing to its decrease .

Numerous studies have demonstrated the efficacy of bisoprolol in controlling blood pressure. A 2023 cohort study compared bisoprolol to other antihypertensive medications and found it to be equally effective in lowering blood pressure and managing safety outcomes in patients with hypertension .

Bisoprolol in Heart Failure Management:

Bisoprolol plays a crucial role in managing heart failure, a condition where the heart struggles to pump blood effectively. Its benefits in heart failure patients include:

  • Improved heart function: Studies have shown that bisoprolol can improve myocardial (heart muscle) function and reduce its oxygen demand, thereby alleviating the workload on the heart .
  • Reduced risk of arrhythmias: Early treatment with bisoprolol has been shown to potentially decrease the occurrence of irregular heartbeats (arrhythmias) in patients with heart failure and myocardial infarction (heart attack) .

Clinical trials like the CIBIS study have extensively investigated bisoprolol's safety and efficacy in heart failure patients, demonstrating its positive impact on improving heart function and reducing mortality risk .

Ongoing Research on Bisoprolol Derivatives:

Researchers are actively exploring the potential of bisoprolol derivatives as novel antihypertensive drugs. These derivatives are modified versions of the original bisoprolol molecule aimed at potentially improving its effectiveness or addressing limitations.

A recent study synthesized and analyzed two bisoprolol derivatives, N-acetyl bisoprolol and N-formyl bisoprolol, using computational methods. The results suggest that these derivatives might possess comparable or even better antihypertensive properties compared to the original bisoprolol, warranting further investigation .

Physical Description

Solid

XLogP3

1.9

Boiling Point

445.0±45.0

LogP

2.2
1.87 (LogP)
log Kow = 1.87
2.2

Melting Point

100-103
100.0 °C
100°C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Bisoprolol is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Vapor Pressure

9.54X10-9 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

66722-44-9
104344-23-2

Associated Chemicals

Bisoprolol fumarate; 104344-23-2

Wikipedia

Bisoprolol fumarate
Bisoprolol

Drug Warnings

Zebeta is contraindicated in patients with cardiogenic shock, overt cardiac failure, second or third degree AV block, and marked sinus bradycardia.
VET: Use cautiously in animals with airway disease, myocardial failure, and cardiac conduction disturbances. Use cautiously in animals with low cardiac reserve.
Special caution should be exercised when administering bisoprolol fumarate to patients with a history of severe heart failure. Safety and effectiveness of bisoprolol doses higher than 10 mg/day in patients with heart failure have not been established. Sympathetic stimulation is a vital component supporting circulatory function in congestive heart failure and inhibition with beta-blockade always carries the potential hazard of further depressing myocardial contractility and precipitating cardiac failure. In general beta-blocking agents should be avoided in patients with overt congestive heart failure. However, in some patients with compensated cardiac failure, it may be necessary to utilize them. In such a situation, they must be used cautiously. Bisoprolol fumarate acts selectively without abolishing the effects of digitalis. However, the positive inotropic effect of digitalis may be reduced by the negative inotropic effect of bisoprolol fumarate when the two drugs are used concomitantly. The effects of beta-blockers and digitalis are additive in depressing A-V conduction.
Exacerbation of angina pectoris, and, in some instances, myocardial infarction or ventricular arrhythmia, have been observed in patients with coronary artery disease following abrupt cessation of therapy with beta-blockers. Such patients should, therefore, be cautioned against interruption or discontinuation of therapy without the physician's advice. Even in patients without overt coronary artery disease, it may be advisable to taper therapy with Zebeta over approximately one week with the patient under careful observation. If withdrawal symptoms occur, Zebeta therapy should be reinstituted, at least temporarily.
For more Drug Warnings (Complete) data for Bisoprolol (17 total), please visit the HSDB record page.

Biological Half Life

A pharmacokinetic study in 12 healthy individuals determined the mean plasma half-life of bisoprolol to be 10-12 hours. Another study comprised of healthy patients determined the elimination half-life to be approximately 10 hours. Renal impairment increased the half-life to 18.5 hours.
In patients with cirrhosis of the liver, the elimination of Zebeta (bisoprolol fumarate) is more variable in rate and significantly slower than that in healthy subjects, with plasma half-life ranging from 8.3 to 21.7 hours.
In subjects with creatinine clearance less than 40 mL/min, the plasma half-life is increased approximately threefold compared to healthy subjects.
The plasma elimination half-life is 9-12 hours and is slightly longer in elderly patients, in part because of decreased renal function in that population.
The pharmacokinetic properties of bisoprolol-(14)C were studied in Wistar rats, beagle dogs, and Cynomolgus monkeys. ... The plasma half-life of the unchanged drug was approximately 1 hr in rats, 3 hr in monkeys, and 5 hr in dogs.
In dogs, bisoprolol has ... a half life of 4 hours

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Preparation: Belgium patent 859425; R. Jonas et al., United States of America patent 4258062 (1978, 1981 both to E. Merck).

Clinical Laboratory Methods

HPLC determination of enantiomers in plasma and urine.

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F). Protect from moisture. Dispense in tight containers.
Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.

Interactions

Concurrent use of rifampin increases the metabolic clearance of Zebeta, resulting in a shortened elimination half-life of Zebeta. However, initial dose modification is generally not necessary. Pharmacokinetic studies document no clinically relevant interactions with other agents given concomitantly, including thiazide diuretics and cimetidine. There was no effect of Zebeta on prothrombin time in patients on stable doses of warfarin.
Both digitalis glycosides and beta-blockers slow atrioventricular conduction and decrease heart rate. Concomitant use /with Zebeta/ can increase the risk of bradycardia.
Zebeta should be used with care when myocardial depressants or inhibitors of AV conduction, such as certain calcium antagonists (particularly of the phenylalkylamine (verapamil) and benzothiazepine (diltiazem) classes), or antiarrhythmic agents, such as disopyramide, are used concurrently.
Zebeta should not be combined with other beta-blocking agents. Patients receiving catecholamine-depleting drugs, such as reserpine or guanethidine, should be closely monitored, because the added beta-adrenergic blocking action of Zebeta may produce excessive reduction of sympathetic activity. In patients receiving concurrent therapy with clonidine, if therapy is to be discontinued, it is suggested that Zebeta be discontinued for several days before the withdrawal of clonidine.
beta-Blockers may exacerbate the rebound hypertension which can follow the withdrawal of clonidine. If the two drugs are coadministered, the beta-blocker should be withdrawn several days before discontinuing clonidine. If replacing clonidine by beta-blocker therapy, the introduction of beta-blockers should be delayed for several days after clonidine administration has stopped.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

In older patients with permanent AF and HF, digoxin and bisoprolol did not differ for QoL at 6 mo

Kaveh Karimzad, Anita Deswal
PMID: 34058112   DOI: 10.7326/ACPJ202106150-069

Abstract

Kotecha D, Bunting KV, Gill SK, et al.
JAMA. 2020;324:2497-508. 33351042.


Study on the application effect of bisoprolol combined with sacubitril valsartan sodium tablets in the cardiac rehabilitation of patients with acute myocardial infarction combined with left heart failure after percutaneous coronary intervention (PCI)

Chi Chen, Xin Wu, Yufeng Li, Yinian Peng
PMID: 34044572   DOI: 10.21037/apm-21-877

Abstract

To analyze the application effect of bisoprolol combined with sacubitril valsartan sodium tablets in the cardiac rehabilitation of patients with acute myocardial infarction combined with left heart failure after percutaneous coronary intervention (PCI).
Patients were divided into a control group (bisoprolol), with 39 cases, and a combination group (bisoprolol combined with sacubitril valsartan sodium tablets), with 42 cases, according to their different medications after surgery. The 6-min walking test distance, heart rate, oxygen saturation, serological indicators, cardiac function, incidence of cardiac adverse events, and adverse reactions of patients were compared between the 2 groups after treatment.
The 6-min walking distance of the combination group was significantly higher than that of the control group, the heart rate was lower than that of the control group (P<0.05), and there was no difference in oxygen saturation (P>0.05). The levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP), intercellular adhesion molecule-1 (ICAM-1), and aldosterone (ALD) after treatment in the combination group were significantly lower than those in the control group (P<0.05). After treatment, the left ventricular end diastolic diameter (LVEDD) and left ventricular end systolic diameter (LVESD) of the combination group were significantly lower than those of the control group, and the left ventricular ejection fraction (LVEF) was significantly higher (P<0.05). There was no difference in left ventricular posterior wall thickness (LVPWT) level (P>0.05). The proportion of normal diastolic function in the combination group was 78.57%, which was significantly higher than 43.59% in the control group, and the proportion of grade II was significantly lower than that in the control group (4.76% vs. 25.64%) (P<0.05). The total incidence of adverse cardiac events 6 months after treatment in the combination group was 9.52%, which was significantly lower than 25.364% in the control group (P<0.05). There were no deaths in the 2 groups, and there was no difference in adverse reactions (P>0.05).
Bisoprolol combined with sacubitril valsartan sodium tablets has a good application effect in the cardiac rehabilitation of patients with acute myocardial infarction combined with left heart failure after PCI. It can promote cardiac rehabilitation and improve cardiac function, and reduce the incidence of cardiac adverse events.


Impact of the COVID-19 pandemic on the management of chronic heart failure

Melanie McGinlay, Sam Straw, Jacob Jagger, Bako Nouri, John Gierula, Klaus K Witte
PMID: 34258895   DOI: 10.31083/j.rcm2202034

Abstract

The coronavirus disease 2019 (COVID-19) pandemic is an unprecedented challenge. Meeting this has resulted in changes to working practices and the impact on the management of patients with heart failure with reduced ejection fraction (HFrEF) is largely unknown. We performed a retrospective, observational study contrasting patients diagnosed with HFrEF attending specialist heart failure clinics at a UK hospital, whose subsequent period of optimisation of medical therapy was during the COVID-19 pandemic, with patients diagnosed the previous year. The primary outcome was the change in equivalent dosing of ramipril and bisoprolol at 6-months. Secondary outcomes were the number and type of follow-up consultations, hospitalisation for heart failure and all-cause mortality. In total, 60 patients were diagnosed with HFrEF between 1 December 2019 and 30 April 2020, compared to 54 during the same period of the previous year. The absolute number of consultations was higher (390 vs 270;
= 0.69), driven by increases in telephone consultations, with a reduction in appointments with hospital nurse specialists. After 6-months, we observed lower equivalent dosing of ramipril (3.1 ± 3.0 mg vs 4.4 ± 0.5 mg;
= 0.035) and similar dosing of bisoprolol (4.1 ± 0.5 mg vs 4.9 ± 0.5 mg;
= 0.27), which persisted for ramipril (mean difference 1.0 mg, 95% CI 0.018-2.09;
= 0.046) and bisoprolol (mean difference 0.52 mg, 95% CI -0.23-1.28;
= 0.17) after adjustment for baseline dosing. We observed no differences in the proportion of patients who died (5.0% vs 7.4%;
= 0.59) or were hospitalised with heart failure (13.3% vs 9.3%;
= 0.49). Our study suggests the transition to telephone appointments and re-deployment of heart failure nurse specialists was associated with less successful optimisation of medical therapy, especially renin-angiotensin inhibitors, compared with usual care.


[Patient age and CYP2D6*4/CYP2D6*3 genotype on maximal heart rate in patients after acute coronary syndrome treated with bisoprolol]

V A Shumkov, K A Zagorodnikova, S A Boldueva, A A Murzina, V B Petrova
PMID: 33993661   DOI:

Abstract

We have analyzed influence of genetic variants CYP2D6*3 (2549delA) and CYP2D6*4 (1846G>A), as well as other factors on effects of bisoprolol in patients with acute coronary syndrome. The study included 97 patients with acute coronary syndrome. Mean age was 63±10 years; 60 men and 37 women. We have found association between carriage of CYP2D6*4 (1846G>A) and maximal heart rate at exertion (R-0,21; р<0,05). When the correction for potential confounders was made, age was the only significant predictor of maximal heart rate (β=0,6; SE=0,07; p<0,001). At the same time it was found that CYP2D6*4 was associated with more advanced age of the patients (r=0,2; p<0,05).


Digoxin vs Bisoprolol for Heart Rate Control in Atrial Fibrillation

Jalaj Garg, Rakesh Gopinathannair, Dhanunjaya Lakkireddy
PMID: 33904875   DOI: 10.1001/jama.2021.2673

Abstract




Effectiveness and Tolerability of the Single-Pill Combination of Bisoprolol and Perindopril in Patients with Arterial Hypertension and Stable Coronary Artery Disease in Daily Clinical Practice: The STYLE Study

Sergey A Boytsov, Yuri P Burtsev, Yunona V Khomitskaya, Yuri A Karpov, STYLE study investigators
PMID: 33991323   DOI: 10.1007/s12325-021-01754-2

Abstract

Combination antihypertensive therapy is required by most patients to achieve guideline-recommended blood pressure (BP) goals. This study assessed the effectiveness and tolerability of bisoprolol/perindopril (Bis/Per) single-pill combination (SPC) in Russian patients with hypertension and coronary artery disease (CAD) treated in routine clinical practice.
STYLE (
) was an open-label, uncontrolled, prospective observational study conducted in patients who were already receiving Bis/Per SPC, switched to SPC from Bis or Per monotherapy, or switched from a free combination of Bis and Per. Primary endpoint criteria were assessed at 1 and 3 months and included change in mean office systolic/diastolic blood pressure (SBP/DBP), proportion achieving target BP (< 140/90 mmHg), and measures of antianginal effectiveness.
The full analysis set comprised 1892 subjects. Mean age was 61.9 ± 8.8 years, 53.2% were women, and mean durations of hypertension and CAD were 12.5 ± 7.9 and 7.2 ± 6.4 years, respectively. Mean SBP/DBP decreased by 22.3/11.0 mmHg and 31.5/15.9 mmHg at 1 and 3 months, respectively (P < 0.0001 vs baseline). Target BP was achieved by 49.2% and 86.7% of patients at 1 and 3 months, respectively. Reductions in mean number of angina attacks and nitrate consumption and improvements in heart rate were statistically significant. Treatment was well tolerated.
Treatment of patients with hypertension and CAD with Bis/Per SPC for 3 months was associated with significant decreases in SBP/DBP and a high proportion of patients achieving BP treatment goals. This was accompanied by an improvement in angina symptoms. Treatment was well tolerated in a broad patient population representative of those seen in everyday clinical practice.


Preventing adverse cardiac events (PACE) in chronic obstructive pulmonary disease (COPD): study protocol for a double-blind, placebo controlled, randomised controlled trial of bisoprolol in COPD

Allison Martin, Robert J Hancox, Catherina L Chang, Richard Beasley, Jeremy Wrobel, Vanessa McDonald, Claudia C Dobler, Ian A Yang, Claude S Farah, Belinda Cochrane, Graham S Hillis, Caroline Polak Scowcroft, Ashutosh Aggarwal, Gian Luca Di Tanna, Grace Balicki, Shane Galgey, Christine Jenkins
PMID: 34452971   DOI: 10.1136/bmjopen-2021-053446

Abstract

Heart disease in chronic obstructive pulmonary disease (COPD) is a common but neglected comorbidity. Patients with COPD are frequently excluded from clinical trials of treatments aimed at reducing cardiac morbidity and mortality, which has led to undertreatment of cardiovascular disease in patients with COPD. A particular concern in COPD is the underuse of beta (β)-blockers. There is observational evidence that cardioselective β-blockers are safe and may even reduce mortality risk in COPD, although some evidence is conflicting. There is an urgent need to answer the research question: Are cardioselective β-blockers safe and of benefit in people with moderately severe COPD? The proposed study will investigate whether cardioselective β-blocker treatment in patients with COPD reduces mortality and cardiac and respiratory morbidity.
This is a double-blind, randomised controlled trial to be conducted in approximately 26 sites in Australia, New Zealand, India, Sri Lanka and other countries as required. Participants with COPD will be randomised to either bisoprolol once daily (range 1.25-5 mg, dependent on tolerated dose) or matched placebo, in addition to receiving usual care for their COPD over the study duration of 24 months.The study will enrol 1164 participants with moderate to severe COPD, aged 40-85 years. Participants will be symptomatic from their COPD and have a postbronchodilator forced expiratory volume in 1 s (FEV
) ≥30% and ≤70% predicted and a history of at least one exacerbation requiring systemic corticosteroids, antibiotics or both in the prior 24 months.
The study protocol has been approved by the Sydney Local Health District Human Research Ethics Committee at The Concord Repatriation General Hospital.
; CTRI/2020/08/027322.


Digoxin vs Bisoprolol for Heart Rate Control in Atrial Fibrillation-Reply

Dipak Kotecha
PMID: 33904873   DOI: 10.1001/jama.2021.2676

Abstract




β-Blockade for Patients with Hypertension, Ischemic Heart Disease or Heart Failure: Where are We Now?

Atul Pathak, Sanaa Mrabeti
PMID: 34135591   DOI: 10.2147/VHRM.S285907

Abstract

β-blockers are a heterogeneous class of drugs, with varying selectivity/specificity for β
vs β
receptors, intrinsic sympathomimetic activity (ISA), and vasodilatory properties (through β
stimulation, α receptor blockade or nitric oxide release). These drugs are indicated for the management of arterial hypertension, heart failure or ischemic heart disease (IHD; eg angina pectoris or prior myocardial infarction). Most of the benefit of β-blockade in these conditions arises from blockade of the β
receptor, and, in practice, the addition of ISA appears to reduce the potential for improved clinical outcomes in people with heart failure or IHD. Aspects of the benefit/risk balance of β-blockers remain controversial, and recent meta-analyses have shed new light on this issue. We have reviewed the current place of cardioselective β-blockade in hypertension, IHD and heart failure, with special reference to the therapeutic profile of a highly selective β
-adrenoceptor blocker, bisoprolol.


Convalescent plasma for adults with acute COVID-19 respiratory illness (CONCOR-1): study protocol for an international, multicentre, randomized, open-label trial

Philippe Bégin, Jeannie Callum, Nancy M Heddle, Richard Cook, Michelle P Zeller, Alan Tinmouth, Dean A Fergusson, Melissa M Cushing, Marshall J Glesby, Michaël Chassé, Dana V Devine, Nancy Robitalle, Renée Bazin, Nadine Shehata, Andrés Finzi, Allison McGeer, Damon C Scales, Lisa Schwartz, Alexis F Turgeon, Ryan Zarychanski, Nick Daneman, Richard Carl, Luiz Amorim, Caroline Gabe, Martin Ellis, Bruce S Sachais, Kent Cadogan Loftsgard, Erin Jamula, Julie Carruthers, Joanne Duncan, Kayla Lucier, Na Li, Yang Liu, Chantal Armali, Amie Kron, Dimpy Modi, Marie-Christine Auclair, Sabrina Cerro, Meda Avram, Donald M Arnold
PMID: 33947446   DOI: 10.1186/s13063-021-05235-3

Abstract

Convalescent plasma has been used for numerous viral diseases including influenza, severe acute respiratory syndrome, Middle East respiratory syndrome and Ebola virus; however, evidence to support its use is weak. SARS-CoV-2 is a novel coronavirus responsible for the 2019 global pandemic of COVID-19 community acquired pneumonia. We have undertaken a randomized controlled trial to assess the efficacy and safety of COVID-19 convalescent plasma (CCP) in patients with SARS-CoV-2 infection.
CONCOR-1 is an open-label, multicentre, randomized trial. Inclusion criteria include the following: patients > 16 years, admitted to hospital with COVID-19 infection, receiving supplemental oxygen for respiratory complications of COVID-19, and availability of blood group compatible CCP. Exclusion criteria are : onset of respiratory symptoms more than 12 days prior to randomization, intubated or imminent plan for intubation, and previous severe reactions to plasma. Consenting patients are randomized 2:1 to receive either approximately 500 mL of CCP or standard of care. CCP is collected from donors who have recovered from COVID-19 and who have detectable anti-SARS-CoV-2 antibodies quantified serologically. The primary outcome is intubation or death at day 30. Secondary outcomes include ventilator-free days, length of stay in intensive care or hospital, transfusion reactions, serious adverse events, and reduction in SARS-CoV-2 viral load. Exploratory analyses include patients who received CCP containing high titre antibodies. A sample size of 1200 patients gives 80% power to detect a 25% relative risk reduction assuming a 30% baseline risk of intubation or death at 30 days (two-sided test; α = 0.05). An interim analysis and sample size re-estimation will be done by an unblinded independent biostatistician after primary outcome data are available for 50% of the target recruitment (n = 600).
This trial will determine whether CCP will reduce intubation or death non-intubated adults with COVID-19. The trial will also provide information on the role of and thresholds for SARS-CoV-2 antibody titres and neutralization assays for donor qualification.
Clinicaltrials.gov
. Registered on 16 April 2020.


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